molecular formula C12H15F3N2O3 B7539117 2-(2-methoxyethylamino)-N-[4-(trifluoromethoxy)phenyl]acetamide

2-(2-methoxyethylamino)-N-[4-(trifluoromethoxy)phenyl]acetamide

Cat. No. B7539117
M. Wt: 292.25 g/mol
InChI Key: DIKRXJIKJQGSST-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(2-methoxyethylamino)-N-[4-(trifluoromethoxy)phenyl]acetamide, also known as TFA-MEA, is a chemical compound with potential applications in scientific research. This compound is synthesized using a specific method and has been studied for its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments. In

Mechanism of Action

The mechanism of action of 2-(2-methoxyethylamino)-N-[4-(trifluoromethoxy)phenyl]acetamide involves its binding to specific sites on ion channels and receptors in the brain. This binding can either enhance or inhibit the activity of these channels and receptors, leading to changes in neuronal excitability and synaptic transmission. 2-(2-methoxyethylamino)-N-[4-(trifluoromethoxy)phenyl]acetamide has been shown to modulate the activity of the NMDA receptor by binding to a specific site on the receptor and enhancing its activity. It has also been shown to enhance the activity of the GABA receptor by binding to a different site on the receptor.
Biochemical and Physiological Effects:
2-(2-methoxyethylamino)-N-[4-(trifluoromethoxy)phenyl]acetamide has been shown to have a number of biochemical and physiological effects in animal models. It has been shown to enhance learning and memory, reduce anxiety and depression-like behavior, and have neuroprotective effects. 2-(2-methoxyethylamino)-N-[4-(trifluoromethoxy)phenyl]acetamide has also been shown to modulate the activity of certain ion channels and receptors in the brain, leading to changes in neuronal excitability and synaptic transmission.

Advantages and Limitations for Lab Experiments

2-(2-methoxyethylamino)-N-[4-(trifluoromethoxy)phenyl]acetamide has several advantages for use in lab experiments. It is relatively easy to synthesize using standard organic chemistry techniques, and it has been shown to have a high degree of selectivity for specific ion channels and receptors in the brain. However, there are also some limitations to using 2-(2-methoxyethylamino)-N-[4-(trifluoromethoxy)phenyl]acetamide in lab experiments. It is a relatively new compound, and more research is needed to fully understand its mechanism of action and potential applications. Additionally, it may not be suitable for all types of experiments due to its specific binding properties.

Future Directions

There are several future directions for research on 2-(2-methoxyethylamino)-N-[4-(trifluoromethoxy)phenyl]acetamide. One potential area of research is the development of new compounds based on the structure of 2-(2-methoxyethylamino)-N-[4-(trifluoromethoxy)phenyl]acetamide that have improved selectivity and potency for specific ion channels and receptors in the brain. Another area of research is the exploration of the potential therapeutic applications of 2-(2-methoxyethylamino)-N-[4-(trifluoromethoxy)phenyl]acetamide in the treatment of neurological disorders such as Alzheimer's disease and epilepsy. Finally, further studies are needed to fully understand the mechanism of action of 2-(2-methoxyethylamino)-N-[4-(trifluoromethoxy)phenyl]acetamide and its potential applications in scientific research.

Synthesis Methods

2-(2-methoxyethylamino)-N-[4-(trifluoromethoxy)phenyl]acetamide is synthesized using a specific method that involves the reaction of 4-(trifluoromethoxy)aniline with 2-(2-methoxyethylamino)acetic acid in the presence of a coupling agent such as EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a catalyst such as DMAP (4-dimethylaminopyridine). The reaction is carried out in a suitable solvent, such as dichloromethane or dimethylformamide, at room temperature or under reflux conditions. The resulting product is purified using standard techniques such as column chromatography or recrystallization.

Scientific Research Applications

2-(2-methoxyethylamino)-N-[4-(trifluoromethoxy)phenyl]acetamide has potential applications in scientific research, particularly in the field of neuroscience. This compound has been studied for its ability to modulate the activity of certain ion channels and receptors in the brain, including the NMDA receptor and the GABA receptor. It has also been shown to have neuroprotective effects and to enhance learning and memory in animal models.

properties

IUPAC Name

2-(2-methoxyethylamino)-N-[4-(trifluoromethoxy)phenyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15F3N2O3/c1-19-7-6-16-8-11(18)17-9-2-4-10(5-3-9)20-12(13,14)15/h2-5,16H,6-8H2,1H3,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DIKRXJIKJQGSST-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCNCC(=O)NC1=CC=C(C=C1)OC(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15F3N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

292.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(2-methoxyethylamino)-N-[4-(trifluoromethoxy)phenyl]acetamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.